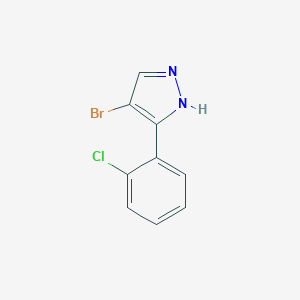

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

説明

BenchChem offers high-quality 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-(2-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXAEGIYDBVHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Development of antimicrobial agents from 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.

Executive Summary

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, particularly in the design of antimicrobial, anti-inflammatory, and anticancer agents.[1] This guide focuses on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole , a "privileged scaffold" that combines the lipophilic and steric properties of the ortho-chlorophenyl group with the versatile reactivity of a C4-bromide handle.

This document details the synthetic pathways for accessing this core, strategies for diversifying it into a library of antimicrobial candidates, and the protocols for their biological evaluation. The presence of the 2-chlorophenyl group is critical; it induces a torsional twist that often enhances binding selectivity in hydrophobic pockets of bacterial targets such as DNA gyrase or Topoisomerase IV.

Part 1: The Scaffold & Synthetic Logic

Structural Rationale

The selection of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole as a lead scaffold is driven by three mechanistic factors:

-

The C4-Bromine Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid expansion of the chemical space.

-

The ortho-Chlorophenyl Ring: The chlorine atom at the ortho position forces the phenyl ring out of coplanarity with the pyrazole core. This non-planar conformation is often required to fit into the ATP-binding pockets of bacterial kinases and gyrases.

-

N1-Nitrogen: An acidic site (pKa ~14) amenable to alkylation or acylation, modulating solubility and bioavailability.

Synthetic Workflow Visualization

The following diagram outlines the modular synthesis of the core and its subsequent derivatization.

Figure 1: Synthetic workflow from precursor to divergent antimicrobial libraries.

Part 2: Application Note - Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Scalable synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.

Reagents & Equipment:

-

2'-Chloroacetophenone (CAS: 2142-68-9)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Benzaldehyde (for Chalcone route)

-

Hydrazine monohydrate (64-65%)

-

N-Bromosuccinimide (NBS)

-

Solvents: Ethanol, DMF, Ethyl Acetate, Hexane.

Step-by-Step Procedure:

Step 1: Formation of the Pyrazole Ring

-

Condensation: Dissolve 2'-chloroacetophenone (10 mmol) in DMF-DMA (15 mmol). Reflux for 6–8 hours.

-

Cyclization: Evaporate excess DMF-DMA. Dissolve the residue in Ethanol (20 mL). Add Hydrazine monohydrate (15 mmol) dropwise at 0°C.

-

Reflux: Heat to reflux for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Isolation: Cool to room temperature. Pour into ice-water. The solid precipitate is 3-(2-chlorophenyl)-1H-pyrazole. Filter, wash with water, and dry.

-

Yield Expectation: 75–85%.

-

Step 2: Regioselective Bromination at C4

-

Dissolution: Dissolve the pyrazole (5 mmol) from Step 1 in DMF (10 mL).

-

Bromination: Add N-Bromosuccinimide (NBS, 5.5 mmol) portion-wise over 15 minutes at 0°C.

-

Note: Slow addition prevents poly-bromination.

-

-

Reaction: Stir at room temperature for 2–3 hours.

-

Workup: Pour into crushed ice. A white/off-white solid will precipitate.

-

Purification: Recrystallize from Ethanol.

-

Target Compound:4-Bromo-3-(2-chlorophenyl)-1H-pyrazole .

-

Physical Data: White crystalline solid. Melting point typically 118–122°C (analog dependent).

-

Protocol B: Library Generation (Derivatization)

Objective: Create N-alkylated derivatives to enhance membrane permeability.

-

Setup: In a round-bottom flask, dissolve the brominated scaffold (1 mmol) in Acetone (10 mL).

-

Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2 mmol). Stir for 15 minutes.

-

Alkylation: Add the appropriate alkyl halide (e.g., Benzyl bromide, 4-chlorobenzyl chloride) (1.1 mmol).

-

Reflux: Heat at 60°C for 4–6 hours.

-

Workup: Filter off inorganic salts. Evaporate solvent.[4] Recrystallize from Ethanol/Water.

Part 3: Biological Evaluation Protocols

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

Materials:

-

Test Organisms:

-

Staphylococcus aureus (ATCC 29213) - Gram-positive model.

-

Escherichia coli (ATCC 25922) - Gram-negative model.

-

Candida albicans (ATCC 10231) - Fungal model.

-

-

Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

-

Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).

Workflow:

-

Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.

-

Critical: Final DMSO concentration in wells must be < 1% to avoid solvent toxicity.

-

-

Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 and add 100 µL to each well.

-

Incubation: 37°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Data Analysis & SAR Logic

The following table illustrates the expected Structure-Activity Relationship (SAR) trends based on literature for this scaffold.

| Derivative Type | Substitution (R on N1) | Predicted Activity (Gram +) | Predicted Activity (Gram -) | Mechanism Hypothesis |

| Parent | H | Low | Inactive | Poor cellular uptake. |

| Series A | Benzyl | Moderate | Low | Increased lipophilicity aids membrane crossing. |

| Series B | 4-NO₂-Benzyl | High | Moderate | Electron-withdrawing group enhances H-bonding or π-stacking. |

| Series C | Acetyl/Amide | Low | Inactive | Hydrolytic instability; reduced lipophilicity. |

Part 4: Mechanism of Action (MoA) Logic

To validate the target (e.g., DNA Gyrase), the following logic tree is applied during lead optimization.

Figure 2: Biological validation logic flow.

References

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect / RHHZ. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles and Indazoles. MDPI / PMC. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. ResearchGate. Available at: [Link]

Sources

The Strategic Role of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery

In the relentless pursuit of novel and effective crop protection agents, the pyrazole scaffold has emerged as a cornerstone in the design of modern agrochemicals.[1][2] Its inherent biological activity, coupled with its synthetic versatility, has led to the development of a multitude of commercial fungicides, insecticides, and herbicides.[3][4] The strategic introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its target specificity. This guide focuses on a key building block, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole , and elucidates its synthesis and application in the generation of potent agrochemical candidates, particularly pyrazole carboxamide fungicides. The presence of a 2-chlorophenyl group at the 3-position and a bromine atom at the 4-position offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating a diverse library of bioactive molecules.

Synthesis of the Key Intermediate: 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

The synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be approached through a multi-step sequence, beginning with the formation of the core 3-(2-chlorophenyl)-1H-pyrazole structure, followed by regioselective bromination.

Part 1: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole

A robust method for the synthesis of 3-aryl-1H-pyrazoles involves the condensation of a substituted acetophenone with a hydrazine source, followed by cyclization. A particularly effective route utilizes a Vilsmeier-Haack type reaction on a hydrazone intermediate.[5]

Protocol 1: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole

-

Step 1: Formation of the Hydrazone.

-

To a solution of 2'-chloroacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude 1-(2-chlorophenyl)ethan-1-one phenylhydrazone is typically used in the next step without further purification.

-

-

Step 2: Vilsmeier-Haack Cyclization.

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with vigorous stirring.

-

To this pre-formed reagent, add the crude hydrazone from Step 1 portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid, 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

-

-

Step 3: Deformylation (if necessary) or alternative cyclization.

-

While the above Vilsmeier-Haack reaction yields a 4-formylated pyrazole, alternative cyclization methods of the hydrazone can directly yield the 3-(2-chlorophenyl)-1H-pyrazole. One such method involves reacting the hydrazone with a suitable cyclizing agent in a high-boiling solvent. For the purpose of this guide, we will proceed with the bromination of the pyrazole core.

-

Part 2: Regioselective Bromination

The introduction of a bromine atom at the 4-position of the pyrazole ring is a critical step. Direct C-H halogenation of 3-aryl-1H-pyrazoles can be achieved with high regioselectivity using N-bromosuccinimide (NBS).[6]

Protocol 2: Synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

-

To a solution of 3-(2-chlorophenyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.

Table 1: Summary of Synthetic Steps and Typical Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Hydrazone Formation | 2'-chloroacetophenone, Phenylhydrazine, Acetic Acid | Ethanol | >90 |

| 2 | Vilsmeier-Haack Cyclization | Hydrazone, POCl₃, DMF | - | 70-85 |

| 3 | Bromination | 3-(2-chlorophenyl)-1H-pyrazole, NBS | DCM | 80-95 |

Application in the Synthesis of Pyrazole Carboxamide Fungicides

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is an excellent precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides often acts as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi.[7][8] The general structure consists of a substituted pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline.

The synthetic strategy typically involves the conversion of the 4-bromo-pyrazole intermediate into a pyrazole-4-carboxylic acid, followed by amide coupling.

Workflow for the Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

Caption: Synthetic workflow from the key intermediate to a pyrazole carboxamide fungicide.

Protocol 3: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

-

Step 1: Grignard Reagent Formation.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the pyrazole solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction starts (indicated by a color change and gentle reflux), add the remaining pyrazole solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Step 2: Carboxylation.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature slowly.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with 2M HCl to a pH of 2-3 to precipitate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

-

Protocol 4: Synthesis of a Pyrazole Carboxamide Fungicide

-

Step 1: Formation of the Acid Chloride.

-

To a solution of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane or toluene, add a few drops of DMF.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.

-

-

Step 2: Amide Coupling.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent such as THF or dichloromethane.

-

In a separate flask, dissolve the desired substituted aniline (e.g., 2-amino-N-methylbenzamide derivative) (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

-

Structure-Activity Relationship (SAR) and Mechanism of Action

The efficacy of pyrazole carboxamide fungicides is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings.

Caption: Key structural features influencing the activity of pyrazole carboxamide fungicides.

-

The 3-Aryl Substituent (e.g., 2-chlorophenyl): The nature of the aryl group at the 3-position of the pyrazole ring is crucial for potent fungicidal activity. The 2-chloro substitution can induce a specific conformation of the molecule that enhances its binding to the target enzyme.[7]

-

The Amide Linker: The amide bond is essential for interacting with the succinate dehydrogenase enzyme, often forming hydrogen bonds with key amino acid residues in the active site.

-

The Aniline Moiety: The substituents on the aniline ring contribute to the overall lipophilicity of the molecule and can influence its spectrum of activity against different fungal pathogens.

Mechanism of Action: Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of complex II in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This inhibition of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[8]

Conclusion

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a strategically important intermediate in the synthesis of novel agrochemicals. Its preparation, while multi-stepped, utilizes well-established and scalable chemical transformations. The presence of the bromo and 2-chlorophenyl substituents provides a versatile platform for the development of potent pyrazole carboxamide fungicides and other bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to leverage this valuable building block in their discovery and development programs.

References

-

Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. [Link]

-

Li, S., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(19), 3532. [Link]

- DuPont. (2014). Fungicidal pyrazole mixtures. WO2014130409A2.

-

El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3329. [Link]

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

-

Gomtsyan, A., et al. (2011). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2011(4), M745. [Link]

- Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.

-

Al-Ghorbani, M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(11), 1937. [Link]

- Bayer Cropscience AG. (2016). Solid forms of fungicidal pyrazoles. KR20160009657A.

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

- Pavek, P., & Konecny, K. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.

-

Wang, Y., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. RSC Advances, 11(52), 32961-32968. [Link]

-

PubChem. (n.d.). 3-Bromo-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(22), 6659–6669. [Link]

-

Li, S., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

- Anhui Xianglong Chemical Co., Ltd. (2015). Pyrazole fungicide composition. CN104705327A.

- Thakor, D. P., et al. (2018). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- Bayer Cropscience Ag. (2021). Pesticide mixtures comprising a pyrazole compound. PE20212187A1.

- G. D. Searle & Co. (1956). Pyridyl-pyrazoles and methods of preparing the same.

-

Ambe, K. (2022). Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. LinkedIn. [Link]

-

Fu, Q., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

- BASF SE. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. WO2016113741A1.

- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)

- Al-Zoubi, R. M. (2018).

- Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 44(2), 680-689.

- Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 46(15), 1981-1994.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the yield of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole synthesis

Technical Support Center: Optimizing 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole Synthesis

Case ID: PYR-BR-2CL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a critical workflow in the development of kinase inhibitors and agrochemicals. While the pyrazole core is robust, the ortho-chloro substituent on the phenyl ring introduces steric and electronic factors that can suppress yields if not managed correctly.

This guide addresses the three most common failure modes:

-

Incomplete Cyclization: Failure to drive the enaminone intermediate to completion.

-

Bromination Selectivity: Competitive halogenation or over-bromination due to improper reagent control.

-

Purification Losses: Inefficient removal of succinimide byproducts.

Module 1: The Optimized Protocol (Gold Standard)

To maximize yield and purity, we recommend the DMF-DMA (Dimethylformamide dimethyl acetal) route over the traditional Claisen condensation (Ethyl formate/NaOEt). The DMF-DMA route generates fewer inorganic salts and provides a cleaner enaminone intermediate.

Step 1: Enaminone Formation

-

Reagents: 1-(2-chlorophenyl)ethanone (1.0 eq), DMF-DMA (1.2–1.5 eq).

-

Solvent: Neat (preferred) or DMF.

-

Conditions: Reflux (100–110°C) for 6–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The disappearance of the ketone is critical. The product, 3-(dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one, is usually a yellow/orange solid or oil.

Step 2: Cyclization to Pyrazole Core

-

Reagents: Enaminone intermediate (from Step 1), Hydrazine Hydrate (

) (1.2–1.5 eq). -

Solvent: Ethanol or Methanol.

-

Conditions: Reflux for 2–4 hours.

-

Mechanism: Michael addition of hydrazine followed by elimination of dimethylamine.

-

Workup: Concentrate solvent. The 3-(2-chlorophenyl)-1H-pyrazole often precipitates upon cooling or addition of water.

Step 3: Regioselective Bromination

-

Reagents: 3-(2-chlorophenyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (

). -

Conditions:

addition, warm to RT over 1–2 hours. -

Key Insight: The C4 position of the pyrazole is highly nucleophilic (

). The ortho-chloro group on the phenyl ring deactivates the phenyl ring, preventing side-bromination on the aryl group.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Low Overall Yield (<50%)

Q: "I am getting low yields. Where is the bottleneck?" A: The bottleneck is usually Step 1 (Enaminone formation) .

-

Diagnosis: 2-Chloroacetophenone is sterically hindered. If you use old DMF-DMA (which hydrolyzes to DMF and methanol), the reaction stalls.

-

Fix: Use fresh DMF-DMA. Run the reaction neat (no solvent) at 110°C to force the equilibrium. Remove the methanol byproduct via a Dean-Stark trap or open reflux to drive the reaction to completion [1].

Issue 2: Impure Bromination Product

Q: "My brominated product is reddish-brown and sticky."

A: This indicates free bromine (

-

Cause: NBS degrades over time to release

, which is more aggressive and less selective than NBS. -

Fix: Recrystallize your NBS from hot water (80°C) before use. It should be a white crystalline solid.

-

Protocol Adjustment: Perform the bromination in DMF at 0°C . Low temperature suppresses radical side reactions (benzylic bromination) and favors the ionic electrophilic substitution at C4 [2].

Issue 3: Succinimide Contamination

Q: "I cannot get rid of the succinimide byproduct." A: Succinimide has partial solubility in organic solvents, making it tricky to wash away.

-

Fix: After the reaction, pour the DMF mixture into ice-cold water (10x volume). The brominated pyrazole typically precipitates, while succinimide remains dissolved in the water/DMF phase. Filter and wash copiously with water.

-

Alternative: If the product doesn't precipitate, extract with Ethyl Acetate, then wash the organic layer with 5% Sodium Bicarbonate (

) followed by water.

Module 3: Critical Data & Specifications

| Parameter | Recommended Range | Impact on Yield |

| DMF-DMA Stoichiometry | 1.5 eq | High : Excess ensures complete conversion of hindered ketone. |

| Hydrazine Stoichiometry | 1.2 eq | Medium : Slight excess prevents formation of azine byproducts. |

| Bromination Temp | High : High temps (>40°C) risk poly-bromination. | |

| NBS Purity | White crystals | Critical : Yellow NBS causes tar formation. |

Module 4: Process Visualization

Diagram 1: Synthesis Workflow

This diagram outlines the optimized linear synthesis pathway.

Caption: Optimized 3-step synthetic route utilizing DMF-DMA and NBS.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to resolve yield issues.

Caption: Decision matrix for diagnosing common synthetic failures.

References

-

Synthesis of Pyrazoles via Enaminones : Organic Chemistry Portal. "Synthesis of Pyrazoles". Available at: [Link]

-

NBS Bromination Protocols : Common Organic Chemistry. "Bromination - Common Conditions". Available at: [Link]

-

Regioselectivity in Pyrazole Synthesis : National Institutes of Health (NIH). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles". Available at: [Link]

-

Purification of Halogenated Pyrazoles : Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines". Available at: [Link]

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Bromo-pyrazoles

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic scaffold. The pyrazole moiety is a cornerstone in medicinal chemistry, and its functionalization, particularly at the C4 position, is crucial for the synthesis of novel therapeutics.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Problem 1: Low to No Conversion of Starting Material

"I've set up my Suzuki-Miyaura coupling of a 4-bromo-pyrazole with an arylboronic acid, but I'm seeing mostly unreacted starting material. What are the likely causes and how can I fix it?"

Low or no conversion is a common but multifaceted problem. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents.

A. Catalyst Inactivity or Decomposition

The heart of a cross-coupling reaction is the active Pd(0) catalyst. If it fails to form or decomposes, the catalytic cycle will not proceed.[2]

-

Inefficient Precatalyst Activation: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[2][3] This reduction can be sluggish.

-

Solution: Consider switching to a modern, well-defined Pd(II) precatalyst, such as those developed by the Buchwald group (e.g., G3 or G4 precatalysts).[4] These are designed for rapid and clean generation of the active Pd(0) catalyst under mild conditions, often without the need for external reducing agents.[4]

-

-

Catalyst Poisoning: Pyrazoles, especially those with an unprotected N-H group, can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[5][6]

-

Solution 1: Increase the catalyst loading. For initial screens, 1-5 mol% is typical, but for challenging substrates like unprotected pyrazoles, a higher loading (up to 7 mol%) might be necessary to overcome inhibition.[6][7]

-

Solution 2: Protect the pyrazole nitrogen. An N-trityl or N-benzyl group can prevent catalyst inhibition.[8][9] However, be aware that some protecting groups, like BOC, can be unstable under certain Suzuki conditions.[10]

-

-

Oxidative Damage: Traces of oxygen in the reaction mixture can oxidize the active Pd(0) to inactive Pd(II) species, leading to the formation of palladium black and halting the reaction.[11]

-

Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[12] Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

-

B. Suboptimal Reaction Parameters

The interplay of ligand, base, solvent, and temperature is critical for success.

-

Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[13] For electron-rich heteroaryl halides like 4-bromo-pyrazoles, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step.[14][15]

-

Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[11] The solvent must solubilize all components and facilitate the reaction kinetics.

-

Solution (Base): For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6][16][17] The choice of base can be critical, and screening may be necessary.

-

Solution (Solvent): Aprotic polar solvents are generally preferred. Mixtures like dioxane/water, DMF/water, or THF/water often give good results.[16] Ethereal solvents alone may lead to low yields.[18]

-

-

Insufficient Temperature: Cross-coupling reactions often require elevated temperatures to overcome activation barriers.[19]

Problem 2: Significant Side Product Formation

"My reaction is proceeding, but I'm getting a lot of side products, mainly debromination of my starting material and homocoupling of my boronic acid. How can I improve the selectivity?"

The formation of side products points to competing reaction pathways that are outcompeting your desired cross-coupling.

A. Protodebromination (Dehalogenation)

This occurs when the 4-bromo-pyrazole is reduced to the corresponding pyrazole.

-

Cause: This side reaction is particularly common with unprotected N-H pyrazoles.[10] The acidic N-H proton can facilitate pathways that lead to the reductive cleavage of the C-Br bond.

-

Solution 1 (Protection): As with catalyst inhibition, protecting the pyrazole nitrogen is a highly effective strategy to suppress dehalogenation.[10]

-

Solution 2 (Milder Conditions): Use a weaker base if possible, as strong bases can sometimes promote this side reaction. Also, avoid excessively high temperatures.

-

Solution 3 (Ligand Choice): Certain ligands can minimize this pathway. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.

B. Boronic Acid Homocoupling

This results in a biaryl product derived from two molecules of your boronic acid coupling together.

-

Cause: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11] It can also be an issue with highly reactive boronic acids.

-

Solution 1 (Inert Atmosphere): Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.[11]

-

Solution 2 (Palladium Source): Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst that rapidly converts to Pd(0) can minimize the amount of residual Pd(II) that could initiate homocoupling.[16]

-

Solution 3 (Stoichiometry): Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction, but avoid a large excess which can increase the rate of homocoupling.

Problem 3: Difficulty with Specific Coupling Partners

"I've had success with Suzuki couplings, but now I'm trying a Sonogashira reaction with a terminal alkyne and it's not working. What's different?"

Different cross-coupling reactions have distinct mechanistic requirements. What works for a Suzuki reaction may not be optimal for a Sonogashira or Buchwald-Hartwig amination.

-

Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[21][22][23]

-

Troubleshooting: The absence or poor quality of the copper co-catalyst (e.g., CuI) is a common point of failure. Ensure you are using a fresh, high-purity source. The choice of amine base (often a tertiary amine like Et₃N or DIPEA) is also critical.[20] For challenging substrates, bulky, electron-rich ligands like XPhos have been shown to be effective.[20]

-

-

Buchwald-Hartwig Amination: This C-N bond-forming reaction is sensitive to the nature of the amine.[24]

-

Troubleshooting: Amines with β-hydrogens can undergo β-hydride elimination, leading to low yields.[8][9] If you are using such an amine, a carefully selected ligand (e.g., tBuDavePhos) and optimized conditions are crucial.[8][9] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[19]

-

-

Heck Reaction: This reaction couples the 4-bromo-pyrazole with an alkene and does not involve an organometallic reagent.[25]

II. Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst should I start with?

A1: For general screening, Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable ligand are common starting points.[18] However, for improved reliability and faster activation, we highly recommend using a modern Buchwald precatalyst (e.g., SPhos Pd G3, XPhos Pd G4).[4] These are air- and moisture-stable solids that ensure an accurate ligand-to-palladium ratio and generate the active Pd(0) species more efficiently.[4]

Q2: How important is the purity of my 4-bromo-pyrazole?

A2: Very important. Impurities can interfere with the catalyst or participate in side reactions. Ensure your starting material is fully characterized (NMR, LC-MS) and purified, typically by recrystallization or column chromatography, before use.

Q3: Can I use 4-chloro- or 4-iodo-pyrazoles instead of 4-bromo-pyrazoles?

A3: Yes, but the reactivity will differ significantly. The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl, based on bond strength.[1][25]

-

4-Iodo-pyrazoles are more reactive and can often be coupled under milder conditions.[1] However, they are also more expensive and can be more prone to dehalogenation.

-

4-Chloro-pyrazoles are more stable and cost-effective but are significantly less reactive.[1] They typically require more active catalyst systems (e.g., those with highly electron-rich and bulky biarylphosphine ligands) and higher reaction temperatures to achieve good yields.[11][12]

Q4: My reaction turns black. Is this normal?

A4: A color change to dark brown or black is common and often indicates the formation of the active Pd(0) species.[15] However, the formation of a significant amount of black precipitate (palladium black) can indicate catalyst decomposition, which may be caused by exposure to oxygen or excessively high temperatures. If the reaction stalls and a large amount of precipitate is observed, catalyst decomposition is a likely culprit.

Q5: What is the optimal catalyst loading?

A5: A typical starting point for optimization is 1-2 mol % of the palladium precatalyst.[16][29] For challenging substrates or to overcome catalyst inhibition, you may need to increase this to 3-5 mol %.[7] For process chemistry and large-scale synthesis, the goal is to reduce the catalyst loading as much as possible, sometimes to parts-per-million (ppm) levels, without sacrificing yield or reaction time.[29]

III. Visualization of Key Concepts

To aid in understanding, the following diagrams illustrate the core catalytic cycle and a logical troubleshooting workflow.

The Catalytic Cycle

The general mechanism for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[25][30]

Caption: A simplified diagram of the palladium catalytic cycle.

Troubleshooting Workflow

When a reaction fails, a systematic approach can help identify the problem quickly.

Caption: A decision tree for troubleshooting failed reactions.

IV. Recommended Starting Protocols

The following tables provide validated starting points for common cross-coupling reactions with 4-bromo-pyrazoles. These are intended as a baseline for your own optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

| Parameter | Recommended Condition | Rationale / Comments |

| Palladium Source | XPhos Pd G3 (2 mol %) | Highly active, air-stable precatalyst for efficient Pd(0) generation.[4][6] |

| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand effective for heteroaryl halides.[6] |

| Base | K₃PO₄ (2.0 equivalents) | Commonly effective, moderately strong base.[6][17] |

| Solvent | Dioxane / H₂O (4:1 v/v) | Good for solubilizing both organic and inorganic reagents.[6][16] |

| Temperature | 100 °C | Sufficient thermal energy for most aryl-aryl couplings.[6][16] |

| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst decomposition.[12] |

Table 2: Buchwald-Hartwig Amination Conditions

| Parameter | Recommended Condition | Rationale / Comments |

| Palladium Source | Pd₂(dba)₃ (2 mol %) | Common and effective Pd(0) source. |

| Ligand | tBuDavePhos (4-5 mol %) | Effective for coupling amines, including those with β-hydrogens.[8][9] |

| Base | NaOtBu (2.0 equivalents) | Strong, non-nucleophilic base suitable for C-N coupling. |

| Solvent | Toluene or Xylene | Non-polar, high-boiling solvents are often preferred.[19] |

| Temperature | 90-110 °C | Higher temperatures are often required for C-N bond formation.[9][19] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential for maintaining catalyst activity. |

References

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15). Fiveable.

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. ChemRxiv.

- Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes | JACS Au - ACS Publications. (2026, February 5).

- Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2 | ACS Catalysis. (2015, May 6).

- New Palladium Precatalysts For Cross-Coupling Reactions - ABCR. ABCR.

- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole - Benchchem. BenchChem.

- Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate.

- Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Chemistry LibreTexts.

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- "optimization of catalyst loading for cross-coupling of 1-benzyl-4-bromo-1H-pyrazole" - Benchchem. BenchChem.

- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. DSpace@MIT.

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (2020, October 12).

- New pyrazole-ether hybrid ligands in palladium c

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014, January 13).

- G3 and G4 Buchwald Prec

- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.

- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026, January 7).

- Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes | Semantic Scholar. (2013, January 15). Semantic Scholar.

- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.

- Pyrazoles and Heck Reaction - ResearchGate.

- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. (2010, January 15).

- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Quora.

- Sonogashira coupling - Wikipedia. Wikipedia.

- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011, March 2). HETEROCYCLES.

- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7).

- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. UTRGV ScholarWorks.

- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.

- Optimization of Pd-catalyzed cross-coupling reactions a | Download Table - ResearchGate.

- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem. BenchChem.

- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. (2024, October 11). MDPI.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU

- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Heck Reaction—State of the Art - MDPI. (2017, September 11). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. media.abcr.com [media.abcr.com]

- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Yoneda Labs [yonedalabs.com]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 15. reddit.com [reddit.com]

- 16. html.rhhz.net [html.rhhz.net]

- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. fiveable.me [fiveable.me]

- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 27. Heck Reaction [organic-chemistry.org]

- 28. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Support Center: Pyrazole Synthesis & Troubleshooting

[1]

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their synthesis is notoriously plagued by regioselectivity issues and stalled intermediates.

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your chemistry. We address the "Why" (mechanism) and the "How" (protocol) of the most frequent failure modes.

Ticket #001: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

User Complaint:

"I am reacting an unsymmetrical 1,3-diketone with methylhydrazine. I need the 1,3-isomer, but I'm getting a 60:40 mixture of 1,3- and 1,5-isomers. Column chromatography is a nightmare. Help."

The Diagnosis: This is the classic Knorr Pyrazole Synthesis dilemma. The reaction proceeds via the initial attack of the hydrazine nitrogen on a carbonyl carbon.[1] Since you have two different carbonyls (unsymmetrical diketone) and two different nitrogens (substituted hydrazine), you have competing pathways.[2][3]

The Mechanism (Causality): Regioselectivity is governed by the interplay of electronic hardness and steric bulk .

-

Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the methyl group) attacks the most electrophilic carbonyl.

-

Steric Control: The least sterically hindered nitrogen attacks the least hindered carbonyl.

The Fix: Fluorinated Solvents Standard protic solvents (EtOH, MeOH) often fail to provide high selectivity. The use of fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) has been proven to drastically enhance regioselectivity, often flipping the ratio to >95:5 in favor of the 1,3-isomer [1][2].

Why it works: Fluorinated solvents are strong hydrogen-bond donors (HBD). They activate the carbonyls selectively and solvate the hydrazine, effectively amplifying the electronic differences between the two carbonyls.

Optimized Protocol: Regioselective Knorr Synthesis

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |

| Solvent | Ethanol or Methanol | TFE (Trifluoroethanol) or HFIP |

| Temperature | Reflux (Thermodynamic control) | 0°C to RT (Kinetic control) |

| Additives | HCl (often scrambles isomers) | None (or mild Lewis Acid if needed) |

Step-by-Step:

-

Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).

-

Cool the solution to 0°C.

-

Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor: Check LCMS. If the intermediate hydrazone is present but cyclization is slow, heat to 40°C.

-

Workup: Evaporate TFE (recyclable). The residue is often the pure regioisomer.

Visualizing the Decision Pathway

Caption: Decision workflow for maximizing regioselectivity using solvent effects.

Ticket #002: The "Stalled" Intermediate (Hydrazone)

User Complaint:

"My starting material is consumed, but the mass spec shows a peak of [M+18]. The ring won't close."

The Diagnosis: You have formed the hydrazone intermediate , but the dehydration step (cyclization) is stalled. This is common when the carbonyl being attacked is electron-rich or sterically crowded.

The Fix: Acid-Catalyzed Dehydration The elimination of water is the rate-limiting step. If the reaction stalls in neutral alcohol, you must force the dehydration.

Troubleshooting Table:

| Scenario | Recommended Action |

| Stalled at Hydrazone | Add 10 mol% p-TsOH or AcOH and reflux. |

| Water Sensitive | Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å). |

| Acid Sensitive | Use Burgess Reagent (mild dehydrating agent) in THF. |

Ticket #003: "It's Not Aromatic" (Pyrazoline vs. Pyrazole)

User Complaint:

"I used an

-unsaturated ketone (chalcone) and hydrazine. I isolated a solid, but the NMR shows chiral protons. It's not aromatic."

The Diagnosis:

Reaction of

The Fix: Oxidative Aromatization You need an oxidant to remove the two hydrogens.

Protocol: DDQ Oxidation

-

Dissolve the crude pyrazoline in 1,4-Dioxane or Toluene.

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).

-

Stir at RT (or mild heat 50°C) for 1–3 hours.

-

Observation: The reaction mixture will turn deep red/brown (formation of DDQ-H2 complex).

-

Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated NaHCO3 to remove residual DDQ species.

Alternative Oxidants:

-

MnO2 (Activated): Cheap, but requires large excess (10–20 equiv).

-

Air/O2: Slow, often requires transition metal catalysis (Cu or Co).

Visualizing the Oxidation Pathway

Caption: Transformation of Chalcones to Pyrazoles via the Pyrazoline intermediate.[4][1][5][6]

Ticket #004: N-Alkylation Ambiguity

User Complaint:

"I have a 3-substituted pyrazole. When I treat it with NaH and methyl iodide, I get a 1:1 mixture of N1- and N2-methylated products."

The Diagnosis: Unsubstituted pyrazoles exist as tautomers. The anion formed after deprotonation has the negative charge delocalized over both nitrogens. Alkylation is rarely selective unless there is a massive steric or electronic bias [4].

The Fix: The "Seminal" Workaround or Chan-Lam Coupling Direct alkylation is difficult to control.

-

Steric Blocking: If one nitrogen is flanked by a bulky group (e.g., t-Butyl), alkylation might favor the distal nitrogen, but this is unreliable.

-

Chan-Lam Coupling (Recommended for Arylation): Use Boronic acids with Cu(OAc)2. This often provides better selectivity based on thermodynamics.

-

Mitsunobu Reaction: Sometimes offers different selectivity profiles than SN2 alkylation.

Advanced Tip: Transient Protection If you need specific regiochemistry, it is often better to synthesize the pyrazole with the substituent already on the hydrazine (See Ticket #001) rather than alkylating later. If you must alkylate, consider using Trichloroacetimidates with acid catalysis, which operates under different mechanistic rules than basic alkylation [5].[7]

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:Journal of Organic Chemistry URL:[Link] Context: Establishes TFE/HFIP as superior solvents for directing regioselectivity in Knorr synthesis.

-

Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation. Source:Molecules (MDPI) URL:[Link] Context: Details the oxidation of pyrazolines to pyrazoles using MnO2.

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source:The Journal of Organic Chemistry URL:[Link] Context: Discusses the difficulty of N-alkylation and structural evidence for selectivity.

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source:Molecules (MDPI) URL:[Link] Context: Provides an alternative alkylation strategy to avoid basic conditions.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Stability issues of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in solution

Welcome to the technical support center for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The pyrazole ring, while aromatic, can be susceptible to degradation under certain conditions.[1][2][3] Furthermore, the presence of bromo and chloro substituents can influence its reactivity and degradation pathways. This guide will help you navigate the potential stability challenges associated with this molecule.

Troubleshooting Guide: Diagnosing and Resolving Instability

Encountering unexpected results or observing changes in your stock solutions can be frustrating. This section provides a logical workflow to identify and mitigate stability issues with 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.

Initial Observation: You notice a change in the appearance of your solution (e.g., color change, precipitation) or inconsistent analytical results over time.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Start: Observe Instability\n(e.g., color change, precipitation, inconsistent data)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="1. Evaluate Solvent Choice\n- Is it appropriate? (e.g., DMSO, DMF, Acetonitrile)\n- Is it high purity and anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_pH [label="2. Assess pH of the Solution\n- Is the solution acidic or basic?\n- Could hydrolysis be an issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Storage [label="3. Review Storage Conditions\n- Temperature (Room temp, 4°C, -20°C)?\n- Exposure to light?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Atmosphere [label="4. Consider Atmospheric Exposure\n- Is the solution exposed to air (oxygen)?\n- Could oxidation be a factor?", fillcolor="#F1F3F4", fontcolor="#202124"];

Solvent_OK [label="Solvent is appropriate and pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Issue [label="Solvent is suspect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Neutral [label="pH is neutral", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Issue [label="pH is acidic/basic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage_OK [label="Stored cold and dark", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage_Issue [label="Stored at RT or exposed to light", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atmosphere_OK [label="Inert atmosphere", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Atmosphere_Issue [label="Exposed to air", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Action_Solvent [label="Action:\n- Use fresh, high-purity, anhydrous solvent.\n- Test alternative solvents.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_pH [label="Action:\n- Buffer the solution to a neutral pH if compatible with the experiment.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Storage [label="Action:\n- Store solutions at -20°C or -80°C.\n- Use amber vials or wrap in foil.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Atmosphere [label="Action:\n- Degas the solvent before use.\n- Store under an inert atmosphere (N₂ or Ar).", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Advanced_Analysis [label="5. Conduct Forced Degradation Study\n- Analyze by HPLC-MS to identify degradants.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Resolution: Stable Solution and Reliable Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Solvent; Check_Solvent -> Solvent_OK [label="Yes"]; Check_Solvent -> Solvent_Issue [label="No"]; Solvent_Issue -> Action_Solvent; Action_Solvent -> Check_pH; Solvent_OK -> Check_pH;

Check_pH -> pH_Neutral [label="Yes"]; Check_pH -> pH_Issue [label="No"]; pH_Issue -> Action_pH; Action_pH -> Check_Storage; pH_Neutral -> Check_Storage;

Check_Storage -> Storage_OK [label="Yes"]; Check_Storage -> Storage_Issue [label="No"]; Storage_Issue -> Action_Storage; Action_Storage -> Check_Atmosphere; Storage_OK -> Check_Atmosphere;

Check_Atmosphere -> Atmosphere_OK [label="Yes"]; Check_Atmosphere -> Atmosphere_Issue [label="No"]; Atmosphere_Issue -> Action_Atmosphere; Action_Atmosphere -> Advanced_Analysis; Atmosphere_OK -> Advanced_Analysis;

Advanced_Analysis -> End; } enddot Caption: A logical workflow for troubleshooting stability issues of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole?

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Pyrazole derivatives can be susceptible to both acidic and basic hydrolysis.[5][6] The pyrazole ring itself is a weak base.[1] Extreme pH conditions can lead to ring opening or other degradation pathways.[2] If your experimental conditions permit, maintaining a neutral pH is advisable. For experiments requiring acidic or basic conditions, it is essential to evaluate the compound's stability under those specific conditions.

Q3: Is 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole sensitive to light?

A3: Bromo-substituted aromatic compounds can be susceptible to photodegradation.[7][8] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation products. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[5]

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole should be stored at low temperatures, such as -20°C or -80°C.[9] For long-term storage, it is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[5]

Q5: I see a precipitate forming in my stock solution over time. What could be the cause?

A5: Precipitate formation can be due to several factors:

-

Poor Solubility: The concentration of your stock solution may exceed the compound's solubility limit in the chosen solvent, especially if the temperature fluctuates.

-

Degradation: The precipitate could be a less soluble degradation product.

-

Interaction with Water: If using a non-aqueous solvent like DMSO, absorption of atmospheric moisture can reduce the solubility of the compound and cause it to precipitate.

To troubleshoot this, try preparing a more dilute stock solution, ensure your solvent is anhydrous, and store it with proper sealing to prevent moisture ingress.

Experimental Protocols

To systematically investigate the stability of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, a forced degradation study is recommended.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole and develop a stability-indicating analytical method.

Materials:

-

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

-

HPLC-grade Methanol or Acetonitrile

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in a suitable solvent (e.g., Methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours, protected from light.

-

Thermal Degradation: Incubate a solution of the compound in a neutral buffer at 60°C and 80°C for 24 and 48 hours.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by a suitable stability-indicating analytical method, typically a reverse-phase HPLC with a PDA detector.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound under each stress condition.

-

Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

-

If available, use LC-MS to determine the mass of the degradation products to aid in their identification.

-

dot digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Start: Prepare Stock Solution\n(1 mg/mL in Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Stress_Conditions [label="Apply Stress Conditions", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(0.1 M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Degradation\n(60°C & 80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo [label="Photodegradation\n(ICH Q1B)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analysis [label="Analyze Samples by HPLC-PDA/MS", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Evaluation [label="Data Evaluation", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation_Percentage [label="Calculate % Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify_Products [label="Identify Degradation Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mass_Balance [label="Establish Mass Balance", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Outcome: Understanding of Degradation Pathways and a Validated Stability-Indicating Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stress_Conditions; Stress_Conditions -> Acid; Stress_Conditions -> Base; Stress_Conditions -> Oxidation; Stress_Conditions -> Thermal; Stress_Conditions -> Photo;

Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis;

Analysis -> Data_Evaluation; Data_Evaluation -> Degradation_Percentage; Data_Evaluation -> Identify_Products; Data_Evaluation -> Mass_Balance;

Degradation_Percentage -> End; Identify_Products -> End; Mass_Balance -> End; } enddot Caption: Workflow for a typical forced degradation study.

Summary of Potential Degradation Pathways

Based on the chemical structure of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole and the general reactivity of related compounds, the following degradation pathways are plausible:

| Stress Condition | Potential Degradation Pathway |

| Acidic/Basic Hydrolysis | Potential for hydrolysis of the pyrazole ring, although pyrazoles are generally stable to oxidation.[1] The C-Br bond is generally stable to hydrolysis under these conditions. |

| Oxidation | The pyrazole ring can undergo oxidation, potentially leading to hydroxylation or ring opening.[6] |

| Photochemical | The C-Br bond is the most likely site for photodegradation, leading to de-bromination or other radical-mediated reactions.[7][8] |

| Thermal | High temperatures can lead to decomposition, likely initiated by the cleavage of the weakest bonds in the molecule.[13] |

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

-

4-Bromo pyrazole. ChemBK. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

-

Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

-

Forced Degradation – A Review. Biomed J Sci & Tech Res. Available at: [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

-

Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available at: [Link]

-

APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. IJCRT.org. Available at: [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

-

Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate. Available at: [Link]

-

4-Bromopyrazole. PubChem. Available at: [Link]

-

Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: [Link]

- Xnxz xnx xnx. Google Patents.

-

Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Available at: [Link]

-

Thermal Decomposition Behavior of a Heterocyclic Aramid Fiber. Scilit. Available at: [Link]

-

Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-(4-BROMOPHENYL)-1H-PYRAZOLE, 97% | Others 15 | 73387-46-9 | Invivochem [invivochem.com]

- 10. ajrconline.org [ajrconline.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biomedres.us [biomedres.us]

- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole for preclinical studies

This guide is structured as a Technical Support Center for process chemists and medicinal scientists. It assumes you are moving from milligram-scale discovery to gram/kilogram-scale synthesis (preclinical supply).

Executive Summary & Route Architecture

User Query: “We need a robust, scalable route for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (>100g). We are seeing variable yields and colored impurities with our current one-pot method.”

Specialist Response: For preclinical scale-up, "one-pot" methods often fail due to thermal runaway risks and difficult impurity profiling. We recommend a telescoped 3-step protocol (2 isolated intermediates) that prioritizes regiocontrol and safety.

The Validated Pathway (Workflow Diagram)

Caption: Figure 1. Linear synthesis workflow designed for intermediate isolation to reject impurities before the final step.

Detailed Experimental Protocols

Step 1: Enaminone Formation

Objective: Activation of the acetyl group without using corrosive bases.

-

Reagents: 2'-Chloroacetophenone (1.0 equiv), DMF-DMA (1.2 equiv).

-

Solvent: None (Neat) or Toluene (if volume is needed).

-

Protocol:

-

Charge 2'-Chloroacetophenone into the reactor.

-

Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

-

Heat to 90–100°C for 4–6 hours.

-

Critical Control Point: Distill off the methanol byproduct continuously to drive equilibrium.

-

Cool to 0°C. The enaminone usually precipitates as a yellow/orange solid.

-

Filtration wash: Cold heptane.

-

-